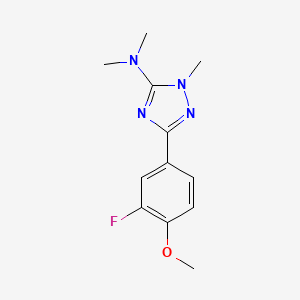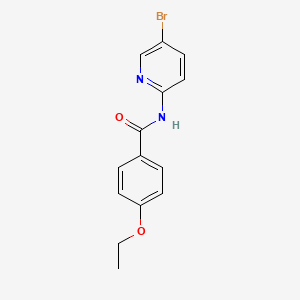![molecular formula C22H27N3O2 B5635839 1-cyclopentyl-4-[(2,3,6-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5635839.png)
1-cyclopentyl-4-[(2,3,6-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline and piperazine derivatives often involves palladium-catalyzed oxidative carbonylation reactions. For example, the synthesis of 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-one derivatives via palladium-catalyzed cyclization-alkoxycarbonylation represents a method that could potentially be adapted for the synthesis of the target compound (Costa et al., 2004). This method provides an effective and straightforward approach, demonstrating the versatility of palladium-catalyzed reactions in synthesizing complex quinoline structures.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be determined through X-ray diffraction analysis, as demonstrated in studies where the crystal structures of related compounds were elucidated (Desai et al., 2017). These analyses provide detailed insights into the conformation, bond lengths, and angles, which are crucial for understanding the molecular geometry and potential reactivity of the compound.
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactions, including photochemical transformations and electrochemical oxidations. For instance, the photochemistry of ciprofloxacin, a quinoline derivative, in aqueous solutions reveals low-efficiency substitution reactions and decarboxylation processes (Mella et al., 2001). Such studies highlight the reactivity of quinoline rings under various conditions, which could be relevant for the target compound's chemical behavior.
Physical Properties Analysis
The physical properties of quinoline and piperazine derivatives, such as solubility, melting point, and crystal structure, can be influenced by their molecular conformation and substitution patterns. Crystallographic studies provide insights into the arrangement of molecules in the solid state, offering clues about the compound's stability, packing, and intermolecular interactions (Yu et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and potential for undergoing redox reactions, can be inferred from the functional groups present in the molecule. Electrochemical studies on similar compounds provide insights into their redox behavior, which is critical for understanding their chemical properties and reactivity (Srinivasu et al., 1999).
Propiedades
IUPAC Name |
1-cyclopentyl-4-(2,3,6-trimethylquinoline-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-14-8-9-19-18(12-14)21(15(2)16(3)23-19)22(27)24-10-11-25(20(26)13-24)17-6-4-5-7-17/h8-9,12,17H,4-7,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWUMOSXLUQHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)N3CCN(C(=O)C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-[(2,3,6-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635761.png)
![{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5635763.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5635770.png)

![[(3R*,5R*)-1-(5-ethoxy-2-furoyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5635777.png)
![9-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635783.png)
![1-benzyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5635789.png)

![5-tert-butyl-N-{2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5635801.png)

![2-(3,5-difluorobenzyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5635825.png)
![N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide](/img/structure/B5635830.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5635847.png)
![2-methoxy-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}pyrimidine-5-carboxamide](/img/structure/B5635853.png)